8-Chloroquinoxalin-2-ol
Overview
Description
8-Chloroquinoxalin-2-ol is a useful research compound. Its molecular formula is C8H5ClN2O and its molecular weight is 180.59 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antiparasitic Applications
- Clioquinol (5-Chloro-7-iodo-quinolin-8-ol) , a halogenated 8-hydroxyquinoline similar to 8-Chloroquinoxalin-2-ol, was originally used as an oral anti-parasitic agent for intestinal amebiasis. It has demonstrated activities beyond its antimicrobial use, including preclinical efficacy in cancer treatment and potential use in Alzheimer's disease treatment due to its ability to bind copper and dissolve beta-amyloid plaques (Mao & Schimmer, 2008).
- Cloxyquin (5-chloroquinolin-8-ol) exhibited good antituberculosis activity, even against multidrug-resistant isolates, indicating its potential as an antituberculosis agent (Hongmanee et al., 2006).
Cancer Research
- The anticancer activity of 8-hydroxyquinolines relies on forming complexes with redox-active copper and iron ions. Studies on Mannich bases of 8-hydroxyquinoline revealed significant cytotoxicity against drug-resistant cells in the sub- to low micromolar range, indicating their potential as anticancer agents (Pape et al., 2018).
- New quinoxaline-based derivatives designed as PARP-1 inhibitors showed potential as anticancer agents. These derivatives demonstrated potent PARP-1 inhibitory activity and significant antiproliferative effects against mutant BRCA1 breast cancer cells (Syam et al., 2022).
Antiviral Research
- Chloroquine and hydroxychloroquine , chemically related to this compound, have shown potential in treating viral infections, including SARS-CoV-2 (COVID-19). These compounds inhibit pH-dependent steps of replication in several viruses (Savarino et al., 2003).
Diagnostic Applications
- 8-Hydroxyquinoline has been used as a fluorescent indicator for monitoring underlying corrosion in epoxy-coated materials, demonstrating its potential in diagnostic applications (Roshan et al., 2018).
Mechanism of Action
Mode of Action
Quinoxaline derivatives have been studied for their potential anticancer and anti-inflammatory activities . They are believed to inhibit key enzymes involved in these processes, but the exact mechanisms remain to be elucidated.
Biochemical Pathways
For instance, some quinoxaline derivatives have shown inhibitory effects on EGFR and COX-2 enzymes, which are involved in cancer and inflammation pathways . .
Biochemical Analysis
Biochemical Properties
8-Chloroquinoxalin-2-ol, like other quinoxaline derivatives, interacts with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is likely involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels
Properties
IUPAC Name |
8-chloro-1H-quinoxalin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-5-2-1-3-6-8(5)11-7(12)4-10-6/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRKZIXIQYVMCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC(=O)C=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625484 | |
Record name | 8-Chloroquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65180-12-3 | |
Record name | 8-Chloroquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.